
9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” is a synthetic organic compound that belongs to the class of oxonins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with readily available starting materials such as 7-methyl-4,5,8,9-tetrahydrooxonin.
Reaction Steps:
Reaction Conditions: These reactions are often carried out under inert atmospheres, with specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
“9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of “9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7-Methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one: A precursor in the synthesis of the target compound.
9-Ethenyl-4,5,8,9-tetrahydrooxonin-2(3H)-one: A structurally similar compound with slight variations in functional groups.
Uniqueness
“9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” is unique due to its specific ethenyl and methyl substitutions, which confer distinct chemical and physical properties
Propiedades
Número CAS |
195148-87-9 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
2-ethenyl-4-methyl-3,6,7,8-tetrahydro-2H-oxonin-9-one |
InChI |
InChI=1S/C11H16O2/c1-3-10-8-9(2)6-4-5-7-11(12)13-10/h3,6,10H,1,4-5,7-8H2,2H3 |
Clave InChI |
LQWNDFVMRAJPOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCCC(=O)OC(C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


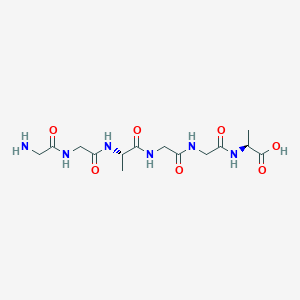
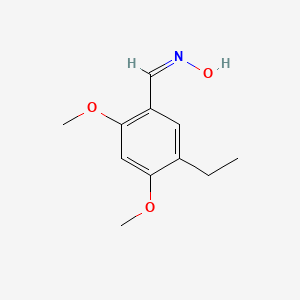
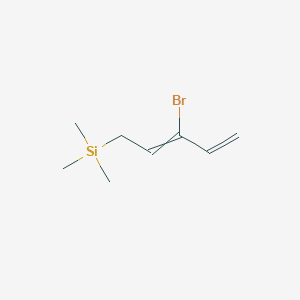
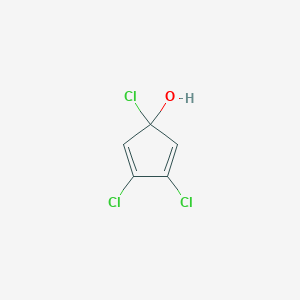
![4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]](/img/structure/B12574394.png)
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)
![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)

![2'-Phenylspiro[cyclopentane-1,1'-indene]](/img/structure/B12574422.png)
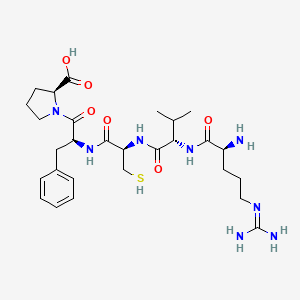
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
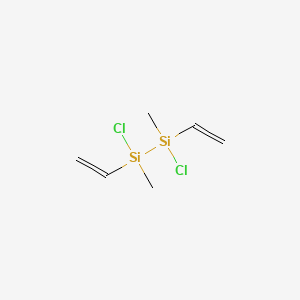
![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
